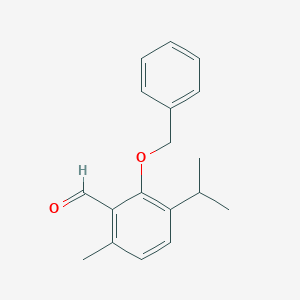
2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with benzyloxy, methyl, and isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the benzyloxylation of a suitable precursor, followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzoic acid.
Reduction: 2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-6-methylbenzaldehyde: Lacks the isopropyl group, which may affect its reactivity and applications.
2-(Benzyloxy)-3-(propan-2-yl)benzaldehyde: Similar structure but different substitution pattern, leading to different chemical properties.
6-Methyl-3-(propan-2-yl)benzaldehyde: Lacks the benzyloxy group, which significantly alters its chemical behavior.
Uniqueness
2-(Benzyloxy)-6-methyl-3-(propan-2-yl)benzaldehyde is unique due to the combination of benzyloxy, methyl, and isopropyl groups on the benzaldehyde core. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
88631-81-6 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
6-methyl-2-phenylmethoxy-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C18H20O2/c1-13(2)16-10-9-14(3)17(11-19)18(16)20-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
CWIAQSZMGHUFDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene](/img/structure/B14378889.png)
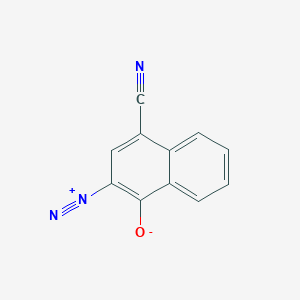
![Acetic acid;6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-3-ol](/img/structure/B14378903.png)
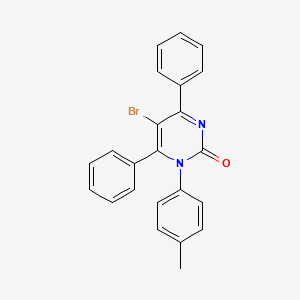
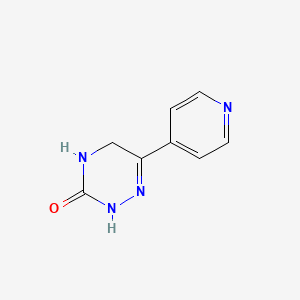
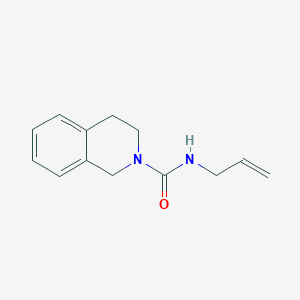
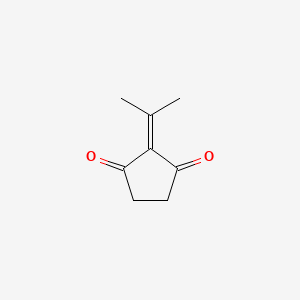
![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
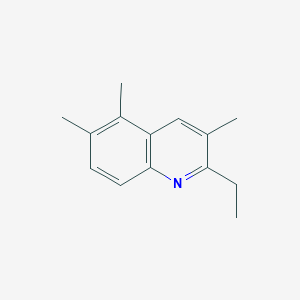
![2-{[2-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)propyl]sulfanyl}pyrimidine](/img/structure/B14378947.png)
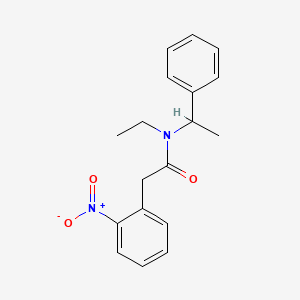

![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)

